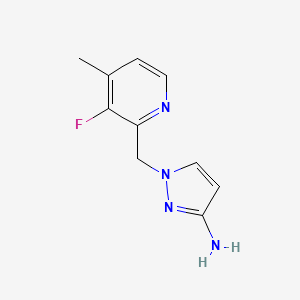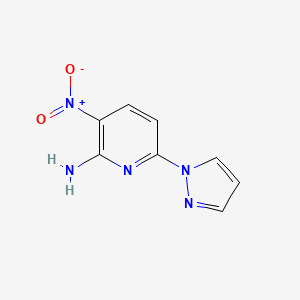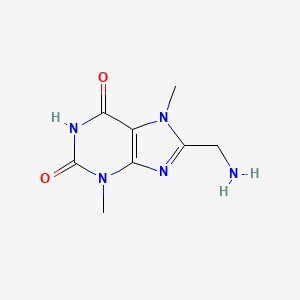
(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)methanamine hydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural features and potential applications. The compound consists of a trifluoromethyl group attached to a 1,3,4-oxadiazole ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a hydrazide with a trifluoromethyl-substituted carboxylic acid, followed by cyclization to form the oxadiazole ring. The resulting intermediate is then treated with formaldehyde and ammonium chloride to introduce the methanamine group, followed by conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or other structural modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced or ring-opened products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Biology: In biological research, the compound serves as a probe for studying enzyme interactions and metabolic pathways due to its unique structural features.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can bind to its target, modulating its activity through various pathways, including inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
- (5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)methanamine hydrochloride
- (5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)ethanamine hydrochloride
- (5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)propanamine hydrochloride
Comparison: Compared to similar compounds, (5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)methanamine hydrochloride exhibits unique properties due to the presence of the trifluoromethyl group and the oxadiazole ring. These structural features confer enhanced stability, lipophilicity, and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C4H5ClF3N3O |
|---|---|
Molecular Weight |
203.55 g/mol |
IUPAC Name |
[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C4H4F3N3O.ClH/c5-4(6,7)3-10-9-2(1-8)11-3;/h1,8H2;1H |
InChI Key |
UNDWKQLHYNQBQJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NN=C(O1)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chlorofuro[2,3-b]quinoline](/img/structure/B11894007.png)




![6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane](/img/structure/B11894055.png)
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894058.png)
![9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11894060.png)
![Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl-](/img/structure/B11894066.png)



